AMG 487 (S-enantiomer)

Description

BenchChem offers high-quality AMG 487 (S-enantiomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AMG 487 (S-enantiomer) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

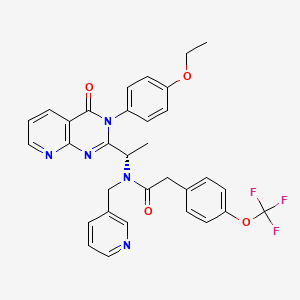

N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28F3N5O4/c1-3-43-25-14-10-24(11-15-25)40-30(38-29-27(31(40)42)7-5-17-37-29)21(2)39(20-23-6-4-16-36-19-23)28(41)18-22-8-12-26(13-9-22)44-32(33,34)35/h4-17,19,21H,3,18,20H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTKNBPCJKRYPA-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2[C@H](C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28F3N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: CXCR3 Binding Affinity of AMG 487

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of AMG 487 for the C-X-C chemokine receptor 3 (CXCR3). While this document aims to focus on the S-enantiomer of AMG 487, a thorough review of publicly available scientific literature and data sources did not yield specific quantitative binding affinity data for the individual S-enantiomer. The vast majority of published data pertains to the racemic mixture, denoted as (±)-AMG 487. Therefore, the quantitative data and associated experimental details presented herein refer to the racemic form of the compound.

Core Concepts: CXCR3 and its Antagonist AMG 487

The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response. It is primarily expressed on activated T-lymphocytes, particularly T helper 1 (Th1) cells, as well as on natural killer (NK) cells and other immune cells. The binding of its cognate chemokines—CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC)—to CXCR3 triggers a signaling cascade that leads to immune cell migration, differentiation, and activation. This axis is implicated in the pathogenesis of various autoimmune and inflammatory diseases.

AMG 487 is a potent and selective antagonist of CXCR3.[1] By blocking the binding of CXCL9, CXCL10, and CXCL11, AMG 487 inhibits the downstream signaling pathways, thereby mitigating the inflammatory response.[2][3] It has been investigated in clinical trials for conditions such as psoriasis and rheumatoid arthritis.[4]

Quantitative Binding Affinity Data for (±)-AMG 487

The following table summarizes the in vitro binding affinity of racemic AMG 487 to the human CXCR3 receptor. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the radiolabeled chemokine binding.

| Ligand (Radiolabeled) | Antagonist | Receptor | Cell Line/System | IC50 (nM) | Reference |

| 125I-CXCL10 (IP-10) | (±)-AMG 487 | Human CXCR3 | Activated Human Lymphocytes | 8.0 | [1][5] |

| 125I-CXCL11 (I-TAC) | (±)-AMG 487 | Human CXCR3 | Activated Human Lymphocytes | 8.2 | [1][5] |

Functional Inhibition Data for (±)-AMG 487

Beyond direct binding, the functional consequence of CXCR3 antagonism by racemic AMG 487 has been quantified through cell migration assays.

| Chemokine | Antagonist | Cell Type | IC50 (nM) | Reference |

| CXCL10 (IP-10) | (±)-AMG 487 | CXCR3-expressing cells | 8 | [2] |

| CXCL11 (I-TAC) | (±)-AMG 487 | CXCR3-expressing cells | 15 | [2] |

| CXCL9 (Mig) | (±)-AMG 487 | CXCR3-expressing cells | 36 | [2] |

Experimental Protocols

The determination of the binding affinity of AMG 487 for CXCR3 typically involves competitive radioligand binding assays. Below is a generalized protocol based on standard methodologies in the field.

Radioligand Binding Assay for CXCR3

Objective: To determine the inhibitory concentration (IC50) of a test compound (e.g., AMG 487) against the binding of a radiolabeled chemokine to the CXCR3 receptor.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing human CXCR3 (e.g., HEK293 or CHO cells).

-

Radioligand: 125I-labeled CXCL10 or 125I-labeled CXCL11.

-

Test Compound: (±)-AMG 487, serially diluted.

-

Binding Buffer: Typically contains a buffering agent (e.g., HEPES), salts (e.g., MgCl2, CaCl2), and a protein carrier (e.g., BSA) to reduce non-specific binding.

-

Wash Buffer: Ice-cold buffer to wash away unbound radioligand.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

-

Plate Setup: The assay is typically performed in a 96-well plate format.

-

Incubation Mixture: To each well, the following are added in a specific order:

-

Binding buffer.

-

A fixed concentration of cell membranes expressing CXCR3.

-

Varying concentrations of the unlabeled test compound (AMG 487).

-

A fixed concentration of the radiolabeled chemokine (e.g., 125I-CXCL10).

-

-

Controls:

-

Total Binding: Wells containing cell membranes and radioligand without any unlabeled competitor.

-

Non-specific Binding: Wells containing cell membranes, radioligand, and a high concentration of an unlabeled CXCR3 ligand to saturate the receptors.

-

-

Incubation: The plate is incubated for a sufficient period (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding reaction to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: The filters are dried, and the amount of radioactivity on each filter is quantified using a scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Visualizations

CXCR3 Signaling Pathway

The following diagram illustrates the major signaling pathways activated upon chemokine binding to CXCR3, and the point of inhibition by AMG 487.

References

An In-depth Technical Guide to the Downstream Signaling Pathways of AMG 487 (S-enantiomer)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 487 is a potent and selective antagonist of the CXC chemokine receptor 3 (CXCR3), a G protein-coupled receptor that plays a pivotal role in the migration and activation of various immune cells. The S-enantiomer of AMG 487 is understood to be the biologically active component, effectively blocking the downstream signaling cascades initiated by the binding of its cognate ligands: CXCL9, CXCL10, and CXCL11. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by the S-enantiomer of AMG 487. It includes a detailed examination of the Gαi-protein-mediated signaling, calcium mobilization, and the PI3K/Akt, MAPK/ERK, JAK/STAT, and NF-κB pathways. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into the therapeutic potential of targeting the CXCR3 signaling axis.

Introduction to CXCR3 and its Ligands

CXCR3 is predominantly expressed on activated T lymphocytes (Th1, Th17), CD8+ T cells, B cells, natural killer (NK) cells, and dendritic cells. Its ligands—CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC)—are interferon-inducible chemokines that are upregulated during inflammatory responses. The interaction between CXCR3 and its ligands is crucial for the recruitment of these immune cells to sites of inflammation, making this axis a key player in various autoimmune diseases, inflammatory conditions, and cancer.

AMG 487: A Selective CXCR3 Antagonist

AMG 487 is a small molecule antagonist that competitively binds to the orthosteric pocket of CXCR3, thereby preventing the binding of its natural ligands.[1] This blockade effectively inhibits the conformational changes in the receptor required for the activation of downstream signaling pathways. While much of the literature refers to "AMG 487" as a racemate, metabolic studies suggest the S-enantiomer is the active moiety. This guide will focus on the signaling pathways affected by this active enantiomer.

Core Downstream Signaling Pathways Inhibited by AMG 487 (S-enantiomer)

The binding of chemokines to CXCR3 initiates a cascade of intracellular signaling events. AMG 487 (S-enantiomer) effectively abrogates these signals at their origin. The primary pathways affected are detailed below.

Gαi Protein-Coupled Signaling and Calcium Mobilization

Upon ligand binding, CXCR3 couples to heterotrimeric G proteins of the Gαi subfamily. This leads to the dissociation of the Gαi subunit from the Gβγ dimer.

-

Gαi-mediated effects: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ-mediated effects: The Gβγ dimer activates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium is a hallmark of CXCR3 activation and is essential for cellular processes like migration.

AMG 487 (S-enantiomer), by preventing ligand binding, inhibits the G-protein cycle and the subsequent mobilization of intracellular calcium.

PI3K/Akt and MAPK/ERK Pathways

CXCR3 activation also triggers the phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, which are critical for cell survival, proliferation, and migration.

-

PI3K/Akt Pathway: The Gβγ subunit can activate PI3K, which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for Akt (also known as protein kinase B), leading to its phosphorylation and activation. Activated Akt then phosphorylates a variety of downstream targets, promoting cell survival and proliferation.

-

MAPK/ERK Pathway: CXCR3 activation can lead to the phosphorylation and activation of ERK1/2 through a complex cascade that can involve both G-protein dependent and β-arrestin-mediated mechanisms. Activated ERK1/2 translocates to the nucleus to regulate gene expression related to cell proliferation and differentiation.

AMG 487 (S-enantiomer) blocks the initiation of these cascades, thereby inhibiting cell migration, proliferation, and survival signals mediated by CXCR3.

JAK/STAT and NF-κB Pathways

CXCR3 signaling also intersects with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the nuclear factor-kappa B (NF-κB) pathways, which are central to the regulation of inflammatory gene expression.

-

JAK/STAT Pathway: Evidence suggests that CXCR3 can mediate the activation of STAT proteins. Different ligands may exhibit biased agonism, with CXCL9 and CXCL10 preferentially activating STAT1 and STAT5, promoting a Th1 phenotype, while CXCL11 may favor STAT3 and STAT6 activation. Activated STATs dimerize and translocate to the nucleus to regulate the transcription of target genes.

-

NF-κB Pathway: CXCR3 activation can lead to the activation of the NF-κB pathway, a master regulator of inflammation. This involves the phosphorylation and degradation of IκB, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory cytokines and chemokines.

By blocking CXCR3, AMG 487 (S-enantiomer) can prevent the activation of these pro-inflammatory transcription factors, contributing to its anti-inflammatory effects.[2]

Quantitative Data Summary

The following table summarizes the inhibitory activity of AMG 487. Note that most publicly available data does not differentiate between the S-enantiomer and the racemic mixture. The data presented here is for the racemate unless otherwise specified.

| Assay Type | Ligand(s) | Cell Type | IC50 (nM) | Reference |

| Receptor Binding | ||||

| 125I-IP-10 (CXCL10) Binding | CXCL10 | CXCR3-expressing cells | 8.0 | |

| 125I-ITAC (CXCL11) Binding | CXCL11 | CXCR3-expressing cells | 8.2 | |

| Cell Migration | ||||

| Chemotaxis | IP-10 (CXCL10) | CXCR3-expressing cells | 8 | |

| Chemotaxis | ITAC (CXCL11) | CXCR3-expressing cells | 15 | |

| Chemotaxis | Mig (CXCL9) | CXCR3-expressing cells | 36 |

Detailed Experimental Protocols

Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium flux in response to CXCR3 activation and its inhibition by AMG 487 (S-enantiomer) using a fluorescent indicator.

Materials:

-

CXCR3-expressing cells (e.g., primary human T-lymphocytes, Jurkat T-cells)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluo-4 AM (or other suitable calcium indicator dye)

-

Pluronic F-127

-

AMG 487 (S-enantiomer)

-

CXCL10 (or other CXCR3 ligand)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader with automated injection

Procedure:

-

Cell Preparation: Culture cells to a density of approximately 1-2 x 106 cells/mL. Harvest cells and wash twice with Assay Buffer. Resuspend in Assay Buffer at a concentration of 1 x 106 cells/mL.

-

Dye Loading: Add Fluo-4 AM to the cell suspension to a final concentration of 1-5 µM, along with Pluronic F-127 (0.02% final concentration) to aid in dye dispersal. Incubate in the dark at 37°C for 30-60 minutes.

-

Washing: Wash the cells twice with Assay Buffer to remove extracellular dye. Resuspend the cells in Assay Buffer at 2 x 106 cells/mL.

-

Plating and Compound Addition: Add 50 µL of the cell suspension to each well of the microplate. Add 50 µL of Assay Buffer containing 2x the final concentration of AMG 487 (S-enantiomer) or vehicle control. Incubate for 15-30 minutes at room temperature.

-

Measurement: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading. Use the automated injector to add 25 µL of 5x concentrated CXCL10 (final concentration ~10-100 ng/mL). Immediately begin recording fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) every 1-2 seconds for 2-3 minutes.

-

Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Normalize the data to the response of the vehicle control. Plot the normalized response against the log of the AMG 487 concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Chemotaxis (Transwell Migration) Assay

This protocol details the assessment of T-cell migration towards a CXCR3 ligand and its inhibition by AMG 487 (S-enantiomer).

Materials:

-

CXCR3-expressing cells (e.g., activated primary T-cells)

-

Assay Medium (e.g., RPMI 1640 with 0.5% BSA)

-

CXCL10 (or other CXCR3 ligand)

-

AMG 487 (S-enantiomer)

-

Transwell inserts (e.g., 5 µm pore size for lymphocytes) and companion plates

-

Cell counter or flow cytometer

-

Calcein-AM (optional, for fluorescence-based quantification)

Procedure:

-

Cell Preparation: Harvest and wash CXCR3-expressing cells. Resuspend in Assay Medium at a concentration of 1-5 x 106 cells/mL.

-

Compound Pre-incubation: Pre-incubate the cell suspension with various concentrations of AMG 487 (S-enantiomer) or vehicle control for 30 minutes at 37°C.

-

Assay Setup: Add 600 µL of Assay Medium containing the chemoattractant (e.g., 50-100 ng/mL CXCL10) to the lower wells of the 24-well companion plate. Place the Transwell inserts into the wells.

-

Cell Seeding: Add 100 µL of the pre-incubated cell suspension to the top of each Transwell insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

Quantification:

-

Direct Counting: Carefully remove the Transwell inserts. Collect the medium from the lower chamber and count the migrated cells using a hemocytometer or an automated cell counter.

-

Flow Cytometry: Collect the cells from the lower chamber and acquire a fixed volume on a flow cytometer for a set amount of time. The number of events will be proportional to the number of migrated cells.

-

Fluorescence-based: If cells were pre-labeled with Calcein-AM, measure the fluorescence of the lower chamber in a plate reader.

-

-

Data Analysis: Calculate the number of migrated cells for each condition. Express the migration in the presence of AMG 487 as a percentage of the migration in the vehicle control. Plot the percentage of migration against the log of the AMG 487 concentration to determine the IC50.

Western Blot for Phosphorylated Signaling Proteins

This protocol outlines the detection of phosphorylated forms of key downstream signaling molecules (e.g., p-Akt, p-ERK, p-STAT3) following CXCR3 stimulation and inhibition by AMG 487 (S-enantiomer).

Materials:

-

CXCR3-expressing cells

-

Serum-free medium

-

AMG 487 (S-enantiomer)

-

CXCL11 (or other CXCR3 ligand)

-

Lysis Buffer (e.g., RIPA buffer)

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and electrophoresis system

-

PVDF membrane and transfer buffer/system

-

Blocking Buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt, mouse anti-p-ERK1/2 (Thr202/Tyr204), mouse anti-ERK1/2, rabbit anti-p-STAT3 (Tyr705), rabbit anti-STAT3)

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-treat cells with the desired concentrations of AMG 487 (S-enantiomer) or vehicle for 1 hour. Stimulate with a CXCR3 ligand (e.g., 100 ng/mL CXCL11) for a time course (e.g., 0, 2, 5, 15, 30 minutes).

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein.

-

Data Analysis: Quantify the band intensities using densitometry software. For each sample, normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band.

Conclusion

The S-enantiomer of AMG 487 is a powerful tool for dissecting the complex signaling networks downstream of the CXCR3 receptor. By effectively blocking ligand binding, it provides a means to inhibit multiple pro-inflammatory and pro-survival pathways, including Gαi-PLCβ-calcium mobilization, PI3K/Akt, MAPK/ERK, and JAK/STAT signaling. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to further explore the therapeutic potential of CXCR3 antagonism in a variety of disease contexts. Further research is warranted to delineate the specific quantitative effects of the S-enantiomer on each of these downstream signaling nodes.

References

- 1. Structure basis for the modulation of CXC chemokine receptor 3 by antagonist AMG487 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CXCR3 antagonist AMG487 inhibits glucocorticoid-induced tumor necrosis factor-receptor-related protein and inflammatory mediators in CD45 expressing cells in collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Synthesis of (S)-AMG 487: A Technical Guide for Researchers

Introduction: (S)-AMG 487 is a potent and selective antagonist of the CXC chemokine receptor 3 (CXCR3), a key mediator of inflammatory responses. This document provides a comprehensive technical overview of the discovery, enantioselective synthesis, and biological activity of the S-enantiomer of AMG 487, intended for researchers, scientists, and professionals in drug development.

Core Quantitative Data

The biological activity of AMG 487 has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for the racemic mixture and insights into the S-enantiomer's activity.

Table 1: In Vitro Activity of Racemic AMG 487

| Assay | Ligand/Stimulus | Target | IC50 (nM) |

| Radioligand Binding | 125I-IP-10 (CXCL10) | CXCR3 | 8.0[1] |

| Radioligand Binding | 125I-ITAC (CXCL11) | CXCR3 | 8.2[1] |

| Cell Migration | IP-10 (CXCL10) | CXCR3 | 8[1] |

| Cell Migration | ITAC (CXCL11) | CXCR3 | 15[1] |

| Cell Migration | MIG (CXCL9) | CXCR3 | 36[1] |

| Calcium Mobilization | ITAC (CXCL11) | CXCR3 | 5[2] |

Enantioselective Synthesis of (S)-AMG 487

A practical and reliable asymmetric synthesis for the S-enantiomer of AMG 487 has been developed, proceeding in nine steps from commercially available starting materials. This approach avoids a classical resolution of the racemate, ensuring a more efficient and stereocontrolled process.

Synthetic Scheme Overview

Caption: Asymmetric synthesis of (S)-AMG 487.

Detailed Experimental Protocol

A detailed, step-by-step protocol for the enantioselective synthesis is provided based on established methodologies.

Step 1: Synthesis of (S)-2-((1-((tert-butoxycarbonyl)amino)ethyl)amino)nicotinic acid (Intermediate 1)

To a solution of 2-chloronicotinic acid in thionyl chloride is added dropwise at reflux. After stirring for 2 hours, the excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is dissolved in pyridine and a solution of (+)-(S)-Boc-alanine in pyridine is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield Intermediate 1.

Step 2: Synthesis of (S)-2-((1-((tert-butoxycarbonyl)amino)ethyl)amino)-3-(4-ethoxyphenyl)nicotinic acid (Intermediate 2)

A mixture of Intermediate 1, p-ethoxyaniline, copper(I) iodide, and potassium carbonate in DMF is heated at 120°C for 24 hours under a nitrogen atmosphere. The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford Intermediate 2.

Step 3: Synthesis of (S)-tert-butyl (1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)carbamate (Pyrido[2,3-d]pyrimidinone Core)

Intermediate 2 is dissolved in phosphorus oxychloride and heated at reflux for 4 hours. The excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried to give the Pyrido[2,3-d]pyrimidinone Core.

Step 4: Deprotection of the Amine

The Pyrido[2,3-d]pyrimidinone Core is dissolved in a mixture of dichloromethane and trifluoroacetic acid (1:1) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution. The organic layer is dried and concentrated to give the deprotected amine.

Step 5: Reductive Amination

To a solution of the deprotected amine in dichloroethane is added 3-pyridinecarboxaldehyde and sodium triacetoxyborohydride. The mixture is stirred at room temperature for 12 hours. The reaction is quenched with a saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried and concentrated.

Step 6: Amide Coupling to Yield (S)-AMG 487

To a solution of the product from the previous step in DMF is added 4-(trifluoromethoxy)phenylacetic acid, HATU, and DIPEA. The reaction mixture is stirred at room temperature for 12 hours. The mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield (S)-AMG 487.

Mechanism of Action and Signaling Pathway

AMG 487 functions as a non-competitive antagonist of CXCR3, binding to an allosteric site on the receptor. This binding prevents the conformational changes necessary for receptor activation by its natural chemokine ligands: CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC).

CXCR3 Signaling Cascade

Upon binding of its chemokine ligands, CXCR3, a G protein-coupled receptor (GPCR), activates intracellular signaling pathways that mediate cellular responses such as chemotaxis, proliferation, and inflammation.

Caption: CXCR3 signaling pathway and inhibition by (S)-AMG 487.

Experimental Workflows

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

Caption: Workflow for a radioligand binding assay.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit cell migration towards a chemoattractant.

Caption: Workflow for a chemotaxis assay.

Conclusion

(S)-AMG 487 is a potent and selective allosteric antagonist of CXCR3 with a well-defined enantioselective synthetic route. Its ability to inhibit CXCR3-mediated signaling pathways underscores its potential as a therapeutic agent for various inflammatory and autoimmune diseases. This technical guide provides a foundational resource for researchers interested in the further development and application of this compound.

References

AMG 487 (S-enantiomer): An In-depth Technical Guide on its Effect on Cytokine Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 487, the S-enantiomer of a potent and selective antagonist of the CXC chemokine receptor 3 (CXCR3), has demonstrated significant immunomodulatory properties. This technical guide provides a comprehensive overview of the current understanding of AMG 487's effect on cytokine release. By competitively inhibiting the binding of its cognate ligands—CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC)—AMG 487 disrupts the downstream signaling pathways that are pivotal in the recruitment and activation of various immune cells. This document summarizes the available quantitative data on its impact on cytokine profiles, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts in the fields of autoimmune diseases, inflammatory disorders, and immuno-oncology.

Introduction to AMG 487 and CXCR3

AMG 487 is a small molecule antagonist that selectively targets CXCR3, a G protein-coupled receptor predominantly expressed on activated T lymphocytes (Th1), natural killer (NK) cells, and other immune cells such as dendritic cells and B cells. The CXCR3 signaling axis plays a crucial role in orchestrating immune responses, particularly in the context of inflammation and T-cell trafficking to sites of inflammation. The ligands for CXCR3—CXCL9, CXCL10, and CXCL11—are interferon-γ-inducible chemokines, and their interaction with CXCR3 triggers a cascade of intracellular events leading to cell migration, activation, and cytokine production.

Mechanism of Action: Inhibition of CXCR3 Signaling

AMG 487 exerts its effects by blocking the interaction between CXCR3 and its ligands. This competitive antagonism prevents the conformational changes in the receptor necessary for G protein coupling and subsequent downstream signaling. The primary consequences of this inhibition are the attenuation of immune cell migration to inflammatory sites and the modulation of cytokine secretion profiles.

Effect of AMG 487 on Cytokine Release: In Vivo Evidence

While specific quantitative in vitro data on the dose-dependent effects of AMG 487 on cytokine release from various human immune cell subsets is limited in publicly available literature, numerous in vivo studies in mouse models of inflammatory diseases have demonstrated its significant impact on cytokine profiles. These studies collectively indicate a shift from a pro-inflammatory to a more anti-inflammatory or regulated cytokine environment upon treatment with AMG 487.

Table 1: Summary of In Vivo Effects of AMG 487 on Cytokine and Inflammatory Mediator Expression

| Model System | Key Findings | Cytokine/Mediator Modulation | Reference(s) |

| Collagen-Induced Arthritis (CIA) in Mice | Alleviation of joint inflammation and reduction in disease severity. | Decreased: IL-6, IL-17A, IL-21, TNF-α, IFN-γ, NF-κB p65, NOS2, MCP-1. Increased: IL-4, IL-10, IL-27.[1][2] | [1][2] |

| Collagen-Induced Arthritis (CIA) in Mice | Shift in T-cell balance from Th1/Th17 to Treg cells. | Decreased: T-bet, IL-17A, RORγt, IL-22. Increased: Foxp3, IL-10.[3] | [3] |

| Experimental Autoimmune Prostatitis (EAP) in Mice | Amelioration of prostate inflammation and pelvic pain. | Inhibition of inflammatory mediator secretion. Diminished Th1 cell differentiation and M1 macrophage activation. | [2] |

| Acute Graft-versus-Host Disease (aGVHD) in Mice | Improved survival and aGVHD outcomes with long-term treatment. | Inhibition of donor T-cell activation. | [4] |

In Vitro Effects of AMG 487 on Immune Cells

Dendritic Cells (DCs)

An in vitro study on murine bone marrow-derived dendritic cells (BMDCs) demonstrated that AMG 487 can directly modulate DC biology.[5]

-

Inhibition of DC Activation: When added during the final lipopolysaccharide (LPS)-induced activation step, AMG 487 inhibited DC activation, as evidenced by a decreased expression of activation markers.[5]

-

Induction of a Tolerogenic Phenotype: Treatment with AMG 487 throughout the in vitro differentiation period resulted in DCs with a semi-mature state, characterized by reduced expression of co-stimulatory markers.[5] The compound also promoted the expression of PD-L2 and impaired the ability of DCs to induce antigen-specific T-cell responses, suggesting a shift towards a more tolerogenic DC phenotype.[5]

Experimental Protocols for Assessing Cytokine Release

The following are generalized protocols for in vitro cytokine release assays that can be adapted to evaluate the effects of AMG 487 on various immune cell populations. Researchers should perform dose-response studies to determine the optimal concentrations of AMG 487 for their specific experimental setup.

Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cell Plating: Plate cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.

In Vitro Cytokine Release Assay with PBMCs

-

Pre-incubation with AMG 487: Add varying concentrations of AMG 487 (e.g., 1 nM to 10 µM) to the PBMC cultures and incubate for 1-2 hours.

-

Stimulation: Stimulate the cells with an appropriate agent, such as:

-

T-cell stimulation: Anti-CD3/CD28 antibodies or phytohemagglutinin (PHA).

-

Monocyte/Macrophage stimulation: Lipopolysaccharide (LPS).

-

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.

-

Cytokine Measurement: Analyze the supernatants for cytokine concentrations using ELISA or a multiplex bead-based immunoassay (e.g., Luminex).

Data Presentation and Interpretation

Quantitative data from cytokine release assays should be presented as dose-response curves, from which IC₅₀ values (the concentration of AMG 487 that inhibits 50% of the cytokine release) can be calculated. It is important to include appropriate controls, such as vehicle-treated stimulated cells (positive control) and unstimulated cells (negative control).

Table 2: Hypothetical Data Table for In Vitro Cytokine Release Assay

| Cytokine | Stimulus | AMG 487 Conc. (nM) | % Inhibition (Mean ± SD) | IC₅₀ (nM) |

| IFN-γ | anti-CD3/CD28 | 1 | 15 ± 5 | \multirow{4}{}{Data to be determined experimentally} |

| 10 | 45 ± 8 | |||

| 100 | 85 ± 6 | |||

| 1000 | 95 ± 3 | |||

| TNF-α | LPS | 1 | 10 ± 4 | \multirow{4}{}{Data to be determined experimentally} |

| 10 | 40 ± 7 | |||

| 100 | 75 ± 9 | |||

| 1000 | 90 ± 5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined through experimentation.

Conclusion and Future Directions

AMG 487, as a selective CXCR3 antagonist, demonstrates significant potential as a modulator of immune responses through its influence on cytokine release. The available in vivo data strongly supports its anti-inflammatory effects. However, to fully elucidate its mechanism of action and to guide its therapeutic application, further detailed in vitro studies are warranted. Specifically, quantitative analysis of the dose-dependent effects of AMG 487 on the cytokine secretion profiles of isolated human immune cell populations, including T cells, NK cells, monocytes/macrophages, and B cells, will be critical. Such studies will provide invaluable data for the development of AMG 487 and other CXCR3 antagonists for the treatment of a wide range of inflammatory and autoimmune diseases.

References

- 1. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CXCR3 antagonist AMG487 ameliorates experimental autoimmune prostatitis by diminishing Th1 cell differentiation and inhibiting macrophage M1 phenotypic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Long-term CXCR3 antagonist AMG487 mitigated acute graft-versus-host disease by inhibiting T cell activation in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (+/-)-NBI 74330 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]

The Structure-Activity Relationship of AMG 487 and its Analogs: A Technical Guide to a Novel Class of CXCR3 Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of AMG 487, a potent and selective antagonist of the CXC chemokine receptor 3 (CXCR3). As a key mediator of T-cell trafficking to sites of inflammation, CXCR3 is a significant therapeutic target for autoimmune diseases and other inflammatory conditions. AMG 487, a member of the (aza)quinazolinone class of antagonists, has been a pivotal tool compound for understanding CXCR3 pharmacology, despite its discontinuation in clinical trials due to pharmacokinetic challenges.[1] This document details the quantitative SAR data for a series of AMG 487 analogs, provides comprehensive experimental protocols for key biological assays, and illustrates the underlying CXCR3 signaling pathway.

Structural Activity Relationship (SAR) of Quinazolinone-Derived CXCR3 Antagonists

The development of AMG 487 stemmed from the optimization of a series of quinazolinone-derived compounds. The core scaffold consists of a central quinazolinone ring, a 4-ethoxyphenyl group, an N-ethylacetamide linker, and a terminal aromatic moiety. Systematic modifications of these regions have provided critical insights into the structural requirements for potent CXCR3 antagonism.

The data presented below is summarized from key studies on the discovery and optimization of this chemical series. The primary assays used to determine antagonist potency were a radioligand binding assay measuring the displacement of ¹²⁵I-labeled IP-10 (CXCL10) from CXCR3, and a cell migration assay measuring the inhibition of T-cell chemotaxis towards the CXCR3 ligands IP-10, I-TAC (CXCL11), and MIG (CXCL9).

Table 1: SAR Data for AMG 487 Analogs - Modifications of the Terminal Phenylacetamide Group

| Compound | R¹ Group (see Figure 1) | ¹²⁵I-IP10 Binding IC₅₀ (nM) | IP-10 Migration IC₅₀ (nM) | I-TAC Migration IC₅₀ (nM) | MIG Migration IC₅₀ (nM) |

| 1 | 4-CF₃-Phenyl | 11 | 18 | 26 | 54 |

| 2 | 4-OCF₃-Phenyl | 8 | 8 | 15 | 36 |

| 3 (AMG 487) | 4-OCF₃-Phenyl (R-enantiomer) | 8.0 | 8 | 15 | 36 |

| 4 | 3-Pyridyl | 10 | 11 | 22 | 45 |

| 5 | 4-Pyridyl | 14 | 19 | 28 | 60 |

| 6 | 3-Quinolinyl | 9 | 12 | 20 | 41 |

Data compiled from publicly available research on quinazolinone-derived CXCR3 antagonists.

SAR Insights:

-

Aromatic Substituent: The nature and position of the substituent on the terminal phenyl ring significantly impact potency. A trifluoromethoxy group at the 4-position (Compound 2) was found to be optimal, providing a slight improvement over the trifluoromethyl group (Compound 1).

-

Chirality: The activity resides in a single enantiomer of the N-ethyl linker. AMG 487 is the (R)-enantiomer (Compound 3), which demonstrates the same potency as the racemic mixture (Compound 2).[2]

-

Heteroaromatic Rings: Replacing the phenyl ring with heteroaromatic systems like pyridyl (Compounds 4 and 5) or quinolinyl (Compound 6) retained potent activity, indicating flexibility in this region for accommodating various aromatic systems. The 3-pyridyl analog (Compound 4) was nearly equipotent to AMG 487.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. The following protocols are representative of those used to characterize AMG 487 and its analogs.

Radioligand Binding Assay (¹²⁵I-IP10 Displacement)

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the CXCR3 receptor.

-

Cell Culture and Membrane Preparation:

-

Human embryonic kidney (HEK293) cells stably expressing human CXCR3 are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).[2]

-

Cells are harvested, washed with ice-cold PBS, and resuspended in a membrane preparation buffer (15 mM Tris-HCl, 0.3 mM EDTA, 2 mM MgCl₂, pH 7.4).[2]

-

The cell suspension is homogenized, and the crude membrane fraction is isolated by centrifugation at 40,000 x g for 25 minutes at 4°C.[2] The resulting pellet is resuspended in a binding buffer.

-

-

Assay Protocol:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

50 µL of binding buffer (50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

25 µL of ¹²⁵I-IP10 (final concentration ~100 pM).

-

25 µL of test compound at various concentrations (typically from 1 nM to 10 µM).

-

25 µL of cell membrane preparation (containing ~5 µg of total protein).

-

-

Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

The reaction is terminated by rapid filtration through a GF/C glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.[2]

-

The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, 500 mM NaCl, pH 7.4).

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

-

Chemotaxis Assay (Cell Migration)

This functional assay measures the ability of a compound to inhibit the directional migration of cells towards a chemokine gradient.

-

Cell Isolation:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

T-cells are then purified from the PBMC population using a pan-T-cell isolation kit.

-

-

Assay Protocol:

-

The assay is conducted using a 96-well chemotaxis plate (e.g., Neuro Probe ChemoTx® system) with a 5 µm pore size polycarbonate membrane.

-

In the lower wells of the plate, add the chemokine (IP-10, I-TAC, or MIG) at a concentration that elicits a maximal migratory response (typically 10-100 ng/mL) in assay buffer (e.g., RPMI with 0.5% BSA).

-

In a separate plate, pre-incubate the isolated T-cells (typically 1x10⁶ cells/mL) with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.

-

Place the filter membrane over the lower wells.

-

Load 25 µL of the cell/compound suspension onto the top of the filter membrane.

-

Incubate the plate for 90-120 minutes at 37°C in a 5% CO₂ incubator to allow cell migration.

-

After incubation, non-migrated cells are wiped from the top surface of the membrane.

-

The membrane is fixed and stained (e.g., with Wright-Giemsa stain).

-

The number of migrated cells on the underside of the membrane is counted by light microscopy or quantified using a plate reader after cell lysis and measurement of a fluorescent dye (e.g., CyQuant).

-

IC₅₀ values are calculated by determining the concentration of the antagonist that causes a 50% reduction in the number of migrated cells compared to the vehicle control.

-

Mandatory Visualizations

CXCR3 Signaling Pathway

CXCR3 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit. Ligand binding initiates a conformational change, leading to the dissociation of the G-protein heterotrimer and the activation of several downstream signaling cascades that culminate in cellular responses such as chemotaxis, proliferation, and survival.

Caption: CXCR3 signaling cascade initiated by ligand binding and inhibited by AMG 487.

Experimental Workflow: SAR Screening Cascade

The process of identifying and optimizing lead compounds like AMG 487 follows a logical progression of assays, starting with high-throughput primary screens and moving to more complex, lower-throughput functional and secondary assays.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of AMG 487 (S-enantiomer)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of the S-enantiomer of AMG 487, a potent and selective antagonist of the CXC chemokine receptor 3 (CXCR3). The following protocols describe standard assays to determine the inhibitory activity of AMG 487 on chemokine-induced cell migration (chemotaxis) and intracellular calcium mobilization.

Introduction

AMG 487 is a small molecule antagonist of CXCR3, a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of immune cells, particularly T lymphocytes and natural killer (NK) cells.[1][2] CXCR3 and its chemokine ligands—CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC)—are implicated in the pathogenesis of various inflammatory diseases and cancer.[3] The S-enantiomer of AMG 487 is the biologically active form of the molecule. The following assays are fundamental for quantifying the potency and efficacy of AMG 487's S-enantiomer in blocking CXCR3 signaling pathways.

Quantitative Data Summary

The inhibitory activity of AMG 487 has been determined in various in vitro assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

| Assay Type | Ligand/Stimulus | Cell Line/System | IC50 (nM) |

| Ligand Binding | CXCL10 | CXCR3-expressing cells | 8.0 |

| Ligand Binding | CXCL11 | CXCR3-expressing cells | 8.2 |

| Chemotaxis | CXCL9 (IP-10) | CXCR3-expressing cells | 8 |

| Chemotaxis | CXCL11 (I-TAC) | CXCR3-expressing cells | 15 |

| Chemotaxis | CXCL10 (MIG) | CXCR3-expressing cells | 36 |

| Calcium Mobilization | CXCL11 (I-TAC) | CXCR3-expressing cells | 5 |

CXCR3 Signaling Pathway

The binding of chemokines CXCL9, CXCL10, or CXCL11 to the CXCR3 receptor initiates a signaling cascade through Gαi proteins. This leads to the activation of downstream effectors such as phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to cellular responses including chemotaxis, proliferation, and survival. AMG 487 acts as a competitive antagonist, blocking the binding of these chemokines to CXCR3 and thereby inhibiting the downstream signaling cascade.

CXCR3 signaling cascade and point of inhibition by AMG 487.

Experimental Protocols

Chemotaxis Assay

This protocol describes a method to assess the ability of the S-enantiomer of AMG 487 to inhibit the migration of CXCR3-expressing cells towards a chemokine gradient using a transwell migration assay.

Materials:

-

CXCR3-expressing cells (e.g., HEK293/CXCR3, Jurkat T-cells, or primary activated T-cells)

-

Chemoattractants: Recombinant human CXCL9, CXCL10, or CXCL11

-

AMG 487 (S-enantiomer)

-

Assay Buffer: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA)

-

Transwell inserts (e.g., 5 µm pore size for lymphocytes)

-

96-well companion plates

-

Calcein AM (for fluorescence-based detection)

-

Fluorescence plate reader

Workflow Diagram:

Workflow for the in vitro chemotaxis assay.

Procedure:

-

Cell Preparation:

-

Culture CXCR3-expressing cells to a sufficient density.

-

On the day of the assay, harvest the cells and wash them once with Assay Buffer.

-

Resuspend the cells in Assay Buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Compound Preparation:

-

Prepare a stock solution of the S-enantiomer of AMG 487 in DMSO.

-

Perform serial dilutions of AMG 487 in Assay Buffer to achieve the desired final concentrations for the assay. Include a vehicle control (DMSO at the same final concentration as the highest AMG 487 concentration).

-

-

Assay Setup:

-

In a 96-well plate, pre-incubate the cell suspension with the various concentrations of AMG 487 or vehicle control for 30 minutes at 37°C.

-

To the lower wells of the 96-well companion plate, add 150 µL of Assay Buffer containing the chemokine (e.g., CXCL10 at a concentration that elicits a submaximal response, typically around its EC50). Include negative control wells with Assay Buffer only.

-

Carefully place the Transwell inserts into the wells of the companion plate.

-

Add 50 µL of the pre-incubated cell suspension (5 x 10^4 cells) to the top chamber of each Transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 1 to 4 hours. The optimal incubation time should be determined empirically for the specific cell type.

-

-

Quantification of Migration:

-

After incubation, carefully remove the Transwell inserts.

-

Remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.

-

To quantify the migrated cells in the lower chamber, add a fluorescent dye such as Calcein AM and incubate according to the manufacturer's instructions.

-

Measure the fluorescence in the lower wells using a fluorescence plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence from the negative control wells.

-

Calculate the percentage of inhibition of migration for each concentration of AMG 487 relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the AMG 487 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Calcium Flux Assay

This protocol outlines a method to measure the inhibition of chemokine-induced intracellular calcium mobilization by the S-enantiomer of AMG 487 using a fluorescent plate reader (e.g., FLIPR or FlexStation).[4][5][6][7]

Materials:

-

CXCR3-expressing cells (e.g., HEK293/CXCR3 or CHO/CXCR3)

-

Chemokine: Recombinant human CXCL11 (typically used for its high potency)

-

AMG 487 (S-enantiomer)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Probenecid (an anion-exchange inhibitor that reduces dye leakage)

-

96- or 384-well black-walled, clear-bottom microplates

-

Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)

Workflow Diagram:

Workflow for the in vitro calcium flux assay.

Procedure:

-

Cell Plating:

-

Seed CXCR3-expressing cells into a 96- or 384-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare the calcium dye loading solution according to the manufacturer's instructions. This typically involves dissolving the dye (e.g., Fluo-4 AM) in DMSO and then diluting it in Assay Buffer containing probenecid.

-

Aspirate the culture medium from the cell plate and add the dye loading solution to each well.

-

Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

-

-

Assay Protocol (on FLIPR or similar instrument):

-

Prepare a compound plate containing serial dilutions of the S-enantiomer of AMG 487 in Assay Buffer. Include a vehicle control.

-

Prepare an agonist plate containing the chemokine (e.g., CXCL11) at a concentration that gives a maximal or near-maximal response (e.g., EC80), diluted in Assay Buffer.

-

Place the cell plate, compound plate, and agonist plate into the instrument.

-

The instrument will perform the following steps:

-

Measure baseline fluorescence for a set period (e.g., 10-20 seconds).

-

Add the AMG 487 solution from the compound plate to the cell plate and incubate for a defined period (e.g., 15-30 minutes).

-

Measure fluorescence again to establish a new baseline.

-

Add the chemokine agonist from the agonist plate to the cell plate.

-

Immediately measure the change in fluorescence over time (typically for 60-120 seconds) to capture the calcium flux.

-

-

-

Data Analysis:

-

The instrument software will typically calculate the peak fluorescence response for each well.

-

Normalize the data by setting the response in the absence of agonist to 0% and the response with agonist and vehicle to 100%.

-

Calculate the percentage of inhibition for each concentration of AMG 487.

-

Plot the percentage of inhibition against the logarithm of the AMG 487 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

References

- 1. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CXCR3-mediated T-cell chemotaxis involves ZAP-70 and is regulated by signalling through the T-cell receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Immunological Effects of CXCR3 Inhibitor AMG487 on Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. moleculardevices.com [moleculardevices.com]

Application Notes and Protocols for AMG 487 (S-enantiomer) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 487 is a potent and selective antagonist of the C-X-C chemokine receptor 3 (CXCR3).[1][2][3] CXCR3 and its ligands—CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC)—play a crucial role in the trafficking of immune cells, particularly T helper 1 (Th1) lymphocytes, to sites of inflammation.[4] Consequently, antagonism of CXCR3 is a promising therapeutic strategy for various inflammatory and autoimmune diseases, as well as certain types of cancer.[4][5]

These application notes provide detailed protocols for the in vitro use of the S-enantiomer of AMG 487 in cell culture settings. While the S-enantiomer is specified, it is important to note that most publicly available biological activity data, including IC50 values, have been determined for the racemic mixture, (±)-AMG 487. The protocols provided herein are based on this available data. Researchers should consider that the pure S-enantiomer may exhibit different potency, and dose-response experiments are recommended for specific cell systems.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of (±)-AMG 487 against CXCR3-mediated functions. This data is essential for designing experiments and selecting appropriate concentrations of the antagonist.

Table 1: Inhibition of Ligand Binding to CXCR3

| Ligand | Assay Type | IC50 (nM) | Reference |

| 125I-CXCL10 (IP-10) | Radioligand Binding | 8.0 | [1][6] |

| 125I-CXCL11 (I-TAC) | Radioligand Binding | 8.2 | [1][6] |

Table 2: Inhibition of CXCR3-Mediated Cellular Functions

| Cellular Function | Ligand | IC50 (nM) | Reference |

| Cell Migration | CXCL10 (IP-10) | 8 | [1] |

| Cell Migration | CXCL11 (I-TAC) | 15 | [1] |

| Cell Migration | CXCL9 (Mig) | 36 | [1] |

| Calcium Mobilization | CXCL11 (I-TAC) | 5 | [1] |

Experimental Protocols

Preparation of AMG 487 Stock Solution

Proper preparation and storage of the AMG 487 stock solution are critical for reproducible experimental results.

Materials:

-

AMG 487 (S-enantiomer or racemic) powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Prepare a 10 mM stock solution of AMG 487 in DMSO. For a molecular weight of 603.59 g/mol , dissolve 6.04 mg of AMG 487 in 1 mL of DMSO.

-

To aid dissolution, sonication is recommended.[3]

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[7]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions in serum-free medium or PBS before adding to the final cell culture.

Cell Migration (Chemotaxis) Assay

This protocol describes a transwell migration assay to evaluate the inhibitory effect of AMG 487 on chemokine-induced cell migration.

Materials:

-

CXCR3-expressing cells (e.g., activated T lymphocytes, Jurkat cells)

-

Chemoattractant: Recombinant human/mouse CXCL10 or CXCL11

-

Transwell inserts (e.g., 6.5 mm diameter with 5 µm pores)

-

24-well companion plates

-

Assay medium: RPMI 1640 + 0.5% Bovine Serum Albumin (BSA)

-

AMG 487 stock solution

-

Cell counting solution (e.g., Trypan Blue) or a cell viability reagent (e.g., MTT, Calcein-AM)

Procedure:

-

Cell Preparation: Culture CXCR3-expressing cells to the desired density. On the day of the assay, harvest the cells and resuspend them in assay medium at a concentration of 1 x 10^6 cells/mL.

-

Compound Pre-incubation: In a separate tube, incubate the cell suspension with various concentrations of AMG 487 (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C.

-

Assay Setup:

-

Add 600 µL of assay medium containing the chemoattractant (e.g., 50-100 ng/mL of CXCL10) to the lower wells of the 24-well plate. For the negative control, add assay medium without the chemoattractant.

-

Place the transwell inserts into the wells.

-

Add 100 µL of the pre-incubated cell suspension to the top of each insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.

-

Quantification of Migrated Cells:

-

Carefully remove the inserts.

-

Quantify the cells that have migrated to the lower chamber. This can be done by collecting the cell suspension from the lower well and counting the cells using a hemocytometer or an automated cell counter. Alternatively, a fluorescent-based method with a plate reader can be used after lysing the cells and adding a DNA-intercalating dye.

-

Calcium Mobilization Assay

This protocol outlines a method to measure the inhibition of chemokine-induced intracellular calcium flux by AMG 487.

Materials:

-

CXCR3-expressing cells

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Chemoattractant: Recombinant human/mouse CXCL11

-

AMG 487 stock solution

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities and automated injection

Procedure:

-

Cell Seeding: Seed CXCR3-expressing cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

-

Dye Loading:

-

Prepare a loading solution of a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer).

-

Remove the culture medium from the cells and add 100 µL of the loading solution to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Cell Washing: Gently wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, leave 100 µL of assay buffer in each well.

-

Compound Incubation: Add various concentrations of AMG 487 or vehicle control to the wells and incubate for 10-20 minutes at room temperature.

-

Measurement of Calcium Flux:

-

Place the plate in a fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for approximately 20 seconds.

-

Automatically inject the chemoattractant (e.g., CXCL11 at its EC50 concentration) into each well.

-

Immediately begin recording the fluorescence intensity every 1-2 seconds for 2-3 minutes.

-

-

Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. The peak fluorescence intensity is used to determine the level of inhibition by AMG 487.

Western Blot Analysis of Downstream Signaling

This protocol is for assessing the effect of AMG 487 on the phosphorylation of key proteins in the CXCR3 signaling cascade, such as Akt and ERK.

Materials:

-

CXCR3-expressing cells

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-CXCR3).[8][9][10][11][12]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed cells and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with the desired concentrations of AMG 487 or vehicle for 1-2 hours.

-

Stimulate the cells with a CXCR3 ligand (e.g., 100 ng/mL CXCL10) for a short period (e.g., 5-15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. AMG 487 | CXCR | TargetMol [targetmol.com]

- 4. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Designing small molecule CXCR3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Anti-CXCR3 Human Protein Atlas Antibody [atlasantibodies.com]

- 9. CXCR3, CXCR3 Chemokine Receptor Polyclonal Antibody (7TM0070N) [thermofisher.com]

- 10. nsjbio.com [nsjbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Solubilizing AMG 487 (S-enantiomer) for in vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 487 is a potent and selective antagonist of the CXC chemokine receptor 3 (CXCR3), a G protein-coupled receptor that plays a critical role in mediating the migration of immune cells.[1][2] As a hydrophobic molecule, the S-enantiomer of AMG 487 presents a significant challenge for formulation in aqueous solutions suitable for in vivo research.[3][4] This document provides detailed application notes and protocols for the effective solubilization of AMG 487 for preclinical in vivo studies, along with an overview of its mechanism of action.

Physicochemical Properties of AMG 487 (S-enantiomer)

A summary of the key physicochemical properties of AMG 487 is presented in the table below. Understanding these characteristics is crucial for developing an appropriate solubilization strategy.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₂₈F₃N₅O₄ | [5] |

| Molecular Weight | 603.59 g/mol | [5] |

| Appearance | White to beige powder | |

| Solubility in DMSO | ≥ 41 mg/mL (67.93 mM) to 150 mg/mL (248.51 mM) | [5][6] |

| Water Solubility | Insoluble | [7] |

| Target | CXCR3 | [5][8] |

Solubilization Formulations for in vivo Studies

Due to its hydrophobic nature, AMG 487 requires a multi-component vehicle for effective solubilization and administration in animal models. Below are several recommended formulations that have been documented to achieve clear solutions or stable suspensions suitable for in vivo use.

| Formulation Components | Achieved Concentration | Resulting Solution | Reference |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.14 mM) | Clear solution | [5] |

| 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (4.14 mM) | Suspended solution (requires sonication) | [5] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.14 mM) | Clear solution | [5] |

| 20% HP-β-CD in saline | 5 mg/mL (8.28 mM) | Suspended solution (requires sonication) | [5] |

Experimental Protocols

Protocol 1: Co-Solvent Formulation for Clear Solution

This protocol is designed to achieve a clear solution of AMG 487, which is often preferred for parenteral administration to ensure bioavailability and minimize irritation.

Materials:

-

AMG 487 (S-enantiomer) powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween-80 (Polysorbate 80), sterile

-

Saline (0.9% NaCl), sterile

-

Sterile, conical tubes (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Weighing: Accurately weigh the desired amount of AMG 487 powder in a sterile conical tube.

-

Initial Dissolution in DMSO: Add the required volume of DMSO to the AMG 487 powder to constitute 10% of the final desired volume. Vortex thoroughly until the powder is completely dissolved.

-

Addition of PEG300: Add the required volume of PEG300 to constitute 40% of the final volume. Vortex the mixture until it is homogeneous.

-

Addition of Tween-80: Add the required volume of Tween-80 to constitute 5% of the final volume. Vortex thoroughly.

-

Final Dilution with Saline: Slowly add the sterile saline to reach the final desired volume (45% of the total). Vortex the solution extensively to ensure it is clear and homogenous.

-

Optional Sonication: If any precipitation is observed, briefly sonicate the solution in an ultrasonic water bath until it becomes clear.

-

Sterile Filtration: For intravenous administration, filter the final solution through a 0.22 µm sterile syringe filter.

Protocol 2: Cyclodextrin-Based Formulation for Suspended Solution

This protocol utilizes a cyclodextrin to form an inclusion complex with AMG 487, enhancing its solubility and creating a stable suspension.

Materials:

-

AMG 487 (S-enantiomer) powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

-

Saline (0.9% NaCl), sterile

-

Sterile, conical tubes

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of HP-β-CD or SBE-β-CD in sterile saline. This will be your vehicle.

-

Initial Dissolution in DMSO (for SBE-β-CD formulation): If using the SBE-β-CD formulation, first dissolve the AMG 487 powder in DMSO to constitute 10% of the final volume.

-

Addition of Cyclodextrin Vehicle: Add the cyclodextrin solution to the dissolved AMG 487 (or directly to the powder if using the HP-β-CD formulation) to reach the final desired volume.

-

Vortexing and Sonication: Vortex the mixture vigorously for several minutes. Following vortexing, place the tube in an ultrasonic water bath and sonicate until a uniform suspension is achieved. This may take up to 2 hours with occasional vortexing.[5]

-

Visual Inspection: Before administration, visually inspect the suspension for any large aggregates. Ensure it is uniformly milky.

Mechanism of Action: CXCR3 Signaling Pathway

AMG 487 functions as a competitive antagonist at the CXCR3 receptor. CXCR3 is a G protein-coupled receptor (GPCR) that is activated by the chemokines CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC).[8][9] Upon ligand binding, CXCR3 initiates a cascade of intracellular signaling events that are crucial for the chemotaxis of immune cells, particularly T cells and NK cells, to sites of inflammation.

The binding of AMG 487 to CXCR3 blocks the binding of its natural chemokine ligands, thereby inhibiting the downstream signaling pathways. This leads to a reduction in immune cell infiltration into tissues, which is the basis for its therapeutic potential in inflammatory diseases and certain cancers.[10][11]

Caption: CXCR3 signaling and AMG 487's mechanism of action.

Experimental Workflow for Solubilization

The following diagram illustrates the general workflow for preparing AMG 487 formulations for in vivo studies.

Caption: Workflow for solubilizing AMG 487.

References

- 1. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure basis for the modulation of CXC chemokine receptor 3 by antagonist AMG487 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. AMG 487 (S-enantiomer) | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

- 8. AMG 487 | CXCR | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Administration Routes of AMG 487 (S-enantiomer) in Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 487 is a potent and selective antagonist of the CXC chemokine receptor 3 (CXCR3). While preclinical data suggests its potential as an orally active compound with good bioavailability, detailed experimental protocols and quantitative pharmacokinetic data for its administration in rats are not available in the public domain. The majority of published in vivo studies investigating the efficacy of AMG 487 have been conducted in mouse models of inflammatory diseases. This document summarizes the available information on AMG 487 administration routes from these murine studies to provide a foundational understanding for researchers. Furthermore, it outlines the signaling pathway of CXCR3, the target of AMG 487.

Introduction

AMG 487 is a small molecule inhibitor targeting CXCR3, a G protein-coupled receptor that plays a crucial role in the chemotaxis of activated T cells, B cells, and natural killer cells. The ligands for CXCR3, including CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC), are interferon-inducible chemokines implicated in the pathogenesis of various autoimmune and inflammatory diseases. By blocking the interaction of these chemokines with CXCR3, AMG 487 has been investigated as a potential therapeutic agent for conditions such as rheumatoid arthritis and psoriasis. While its development for human use has faced challenges, it remains a valuable tool for preclinical research.

Data Presentation

No quantitative pharmacokinetic data for the administration of AMG 487 in rats could be retrieved from the available literature. All cited in vivo studies were performed in mice. The following table summarizes the administration protocols from these murine studies.

| Species | Administration Route | Dosage | Frequency | Vehicle | Study Context | Reference |

| Mouse | Intraperitoneal | 5 mg/kg | Every 48 hours | Not Specified | Collagen-Induced Arthritis | [1][2][3] |

| Mouse | Local Injection (Nanoparticles) | 0.5 µM | Twice a week | Liposome Carrier | LPS-Induced Bone Resorption | [4] |

Experimental Protocols

Detailed experimental protocols for the administration of AMG 487 in rats are not available in the cited literature. The following protocols are based on the methodologies reported in mouse studies and can serve as a starting point for designing rat-based experiments, with the caveat that species-specific adjustments will be necessary.

Intraperitoneal Administration in Mice

This protocol is adapted from studies on collagen-induced arthritis in DBA/1J mice.[1][2][3]

Objective: To investigate the therapeutic efficacy of AMG 487 in a mouse model of rheumatoid arthritis.

Materials:

-

AMG 487 (S-enantiomer)

-

Sterile vehicle for injection (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and a surfactant like Tween 80, final concentrations to be optimized and validated for rat administration)

-

Syringes and needles appropriate for intraperitoneal injection in mice

-

DBA/1J mice with induced collagen-induced arthritis

Procedure:

-

Preparation of Dosing Solution:

-

On the day of administration, prepare a stock solution of AMG 487 in a suitable vehicle. The final concentration should be calculated to deliver a dose of 5 mg/kg in an appropriate injection volume for the animal's body weight.

-

Ensure the solution is homogenous and free of particulates.

-

-

Animal Dosing:

-

Animals are treated with 5 mg/kg of AMG 487 via intraperitoneal injection.

-

Injections are administered every 48 hours, starting from day 21 after the primary immunization for collagen-induced arthritis and continuing until day 41.

-

-

Monitoring and Analysis:

-

Throughout the study, monitor the animals for clinical signs of arthritis.

-